3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Overview
Description
“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-43-4 . It has a molecular weight of 236.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is 1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a solid at ambient temperature .Scientific Research Applications
- Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid, which has a similar structure to the requested compound, has been synthesized and characterized .
- Methods of Application : The synthesis, structural study, and spectral characterization of this compound were carried out .
- Results : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
- Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid has shown potential antimicrobial activity .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Scientific Field
Organic Chemistry
Scientific Field
Medicinal Chemistry
- Application : The compound 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The compound is used in the synthesis of these inhibitors .
- Results : The resulting inhibitors have potential use as antitumor agents .
- Application : 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application : The compound is used in the synthesis of these derivatives .
- Results : The resulting derivatives have potential applications in various fields .
Scientific Field
Pharmaceutical Chemistry
Scientific Field
- Application : The compound 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The compound is used in the synthesis of these inhibitors .
- Results : The resulting inhibitors have potential use as antitumor agents .
- Application : 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application : The compound is used in the synthesis of these derivatives .
- Results : The resulting derivatives have potential applications in various fields .
Scientific Field
Scientific Field
properties
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJFXXGNKFTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234555 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | |
CAS RN |
916420-43-4 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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